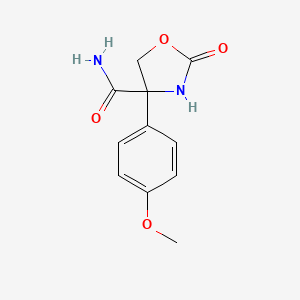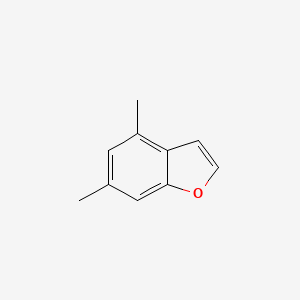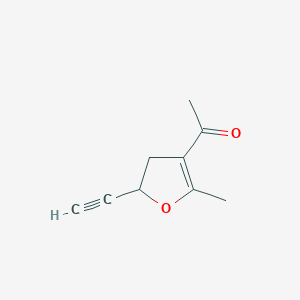
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with an ethynyl group and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and acetylene.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction, often involving a catalyst such as palladium or copper.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Ketone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the choice of catalysts and reagents may be optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, such as nucleophilic addition.
Cycloaddition: The ethynyl group can also undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cycloaddition: Diels-Alder reactions with dienes under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The furan ring and ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-Ethynyl-2-methylfuran-3-yl)ethan-1-one: Lacks the dihydrofuran ring, which may affect its reactivity and biological activity.
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)propan-1-one: Has a longer carbon chain, potentially altering its physical and chemical properties.
1-(5-Ethynyl-2-methyl-4,5-dihydrofuran-3-yl)ethanol: Contains an alcohol group instead of a ketone, which can significantly change its reactivity and interactions with biological molecules.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
75822-59-2 |
|---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
1-(2-ethynyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI |
InChI=1S/C9H10O2/c1-4-8-5-9(6(2)10)7(3)11-8/h1,8H,5H2,2-3H3 |
InChI-Schlüssel |
GCFDUENSDPVSFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CC(O1)C#C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)



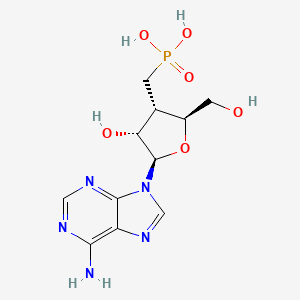
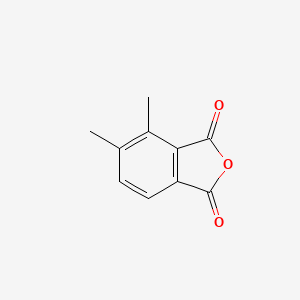
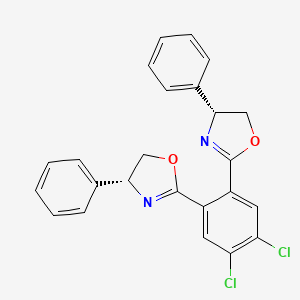
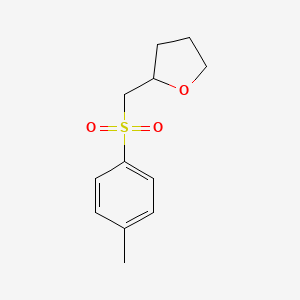


![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
